molecular formula C10H14O B13399869 1-(3,4-Dimethylphenyl)ethanol-d3

1-(3,4-Dimethylphenyl)ethanol-d3

Cat. No.: B13399869
M. Wt: 153.24 g/mol
InChI Key: WTTSQZZOTXFJJG-WUDHCNRBSA-N
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Description

1-(3,4-Dimethylphenyl)ethanol-d3 is a deuterated analog of 1-(3,4-Dimethylphenyl)ethanol, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry. Its molecular formula is C10H11D3O, and it has a molecular weight of 153.24 g/mol .

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)ethanol-d3 typically involves the deuteration of 1-(3,4-Dimethylphenyl)ethanol. This can be achieved through various synthetic routes, including:

Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)ethanol-d3 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dimethylphenyl)ethanol-d3 has several applications in scientific research:

    Chemistry: It is used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biochemistry: The compound is utilized in proteomics research to investigate protein-ligand interactions and metabolic pathways.

    Medicine: It serves as a reference standard in pharmacokinetic studies to track the metabolism and distribution of drugs.

    Industry: The compound is employed in the synthesis of deuterated pharmaceuticals and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)ethanol-d3 involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The deuterium atoms in the compound provide unique insights into reaction pathways and molecular dynamics by altering the vibrational frequencies and kinetic isotope effects .

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)ethanol-d3 can be compared with other similar compounds such as:

    1-(3,4-Dimethylphenyl)ethanol: The non-deuterated analog, which has similar chemical properties but different isotopic composition.

    1-(3,4-Dimethylphenyl)acetone-d3: An oxidized form of the compound, used in different types of chemical reactions.

    1-(3,4-Dimethylphenyl)ethane-d3: A reduced form, which has different reactivity and applications.

The uniqueness of this compound lies in its deuterium content, which makes it valuable for isotopic labeling studies and NMR spectroscopy.

Properties

Molecular Formula

C10H14O

Molecular Weight

153.24 g/mol

IUPAC Name

1,2,2-trideuterio-1-(3,4-dimethylphenyl)ethanol

InChI

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3/i3D2,9D

InChI Key

WTTSQZZOTXFJJG-WUDHCNRBSA-N

Isomeric SMILES

[2H]C([2H])C([2H])(C1=CC(=C(C=C1)C)C)O

Canonical SMILES

CC1=C(C=C(C=C1)C(C)O)C

Origin of Product

United States

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